1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives are recognized for their biological activities, including antimicrobial, anticancer, and antimalarial properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The compound’s interaction with AChE and the resulting increase in acetylcholine levels can counteract the conductivity of nerve impulses compromised in certain neurodegenerative diseases .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine, leading to an increase in its levels . This can influence the activity of various enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, or metalloproteinase .
Pharmacokinetics
Its strong potency in inhibiting ache suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and potential influence on the activity of various enzymes . These effects could have therapeutic implications in conditions such as Alzheimer’s disease, where an increase in acetylcholine levels could potentially alleviate symptoms .
Action Environment
Like many chemical compounds, it may be sensitive to conditions such as temperature, ph, and the presence of other substances . Care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form redox-active complexes that generate reactive oxygen species (ROS), which can influence the activity of enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, and metalloproteinase
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It exhibits high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . The compound shows high selectivity towards cancerous cell lines compared to non-cancerous cell lines and can circumvent cisplatin resistance . These cellular effects highlight its potential as an anticancer agent and its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form redox-active complexes that generate ROS . These ROS can influence the activity of various enzymes, leading to enzyme inhibition or activation. Additionally, the compound’s interactions with biomolecules such as DNA intercalators can inhibit DNA replication in fast-growing malignant cells . These molecular interactions are essential for understanding how the compound exerts its effects at the molecular level.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits strong potency in inhibiting acetylcholinesterase enzyme (AChE) with activities higher than or close to donepezil . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to ensure its safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the hydrolysis of acetylcholine (ACh) into choline and acetic acid is catalyzed by cholinesterases, and this process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding how the compound is transported and distributed is essential for its potential therapeutic applications and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with appropriate reagents. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methylating agents under controlled conditions . Industrial production methods often employ green and efficient synthetic methodologies to ensure high yields and purity .
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield 1-methyl-2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group, forming various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their potent acetylcholinesterase inhibitory activity.
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Exhibits similar biological activities but with different substitution patterns.
Quinoline-copper complexes: These compounds show significant anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-2-oxoquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406782 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67735-60-8 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the context of the research article?
A1: The research article highlights the use of this compound as a starting material for synthesizing quinolone-substituted indolyl-4H-chromenes. [] These compounds are considered biologically relevant and potentially valuable in pharmaceutical research. The study focuses on a novel, green, and efficient method for this synthesis, utilizing L-proline as a catalyst and water as a solvent. This approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.
Q2: Could you elaborate on the green chemistry aspects of using this compound in this specific synthesis?
A2: The research emphasizes the green chemistry principles applied in this synthesis. [] Utilizing L-proline, a naturally occurring amino acid, as a catalyst, and water as a solvent significantly reduces the environmental impact compared to traditional synthetic methods that often rely on toxic solvents and reagents. This approach aligns with the principles of green chemistry, promoting sustainable and environmentally benign practices in chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.